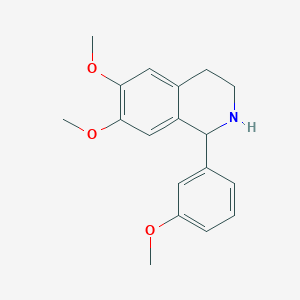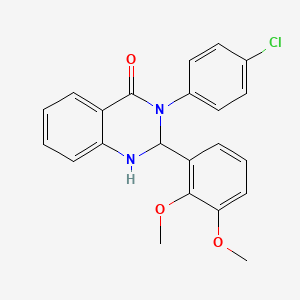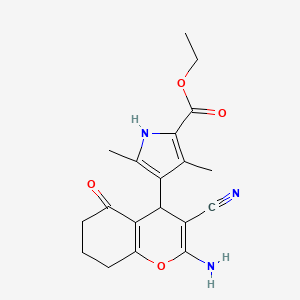
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their structural similarity to naturally occurring alkaloids and neurotransmitters, which often results in significant pharmacological activity . The presence of methoxy groups in its structure can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetonitrile and 3-methoxybenzylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using dry solvents like acetonitrile.
Chemical Reactions Analysis
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Asymmetric transfer hydrogenation can reduce it to enantiopure tetrahydroisoquinolines.
Substitution: Methoxy groups can be substituted under specific conditions to form different derivatives.
Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like formic acid for hydrogenation. Major products formed include various substituted tetrahydroisoquinolines and quinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various pharmacological effects. The presence of methoxy groups can enhance its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-3,4-dihydroisoquinoline: Known for its antiparkinsonian effects.
Atracurium: A neuromuscular-blocking agent with a similar tetrahydroisoquinoline structure.
Cisatracurium: Another neuromuscular-blocking agent with different methoxy group placements.
The uniqueness of this compound lies in its specific methoxy substitutions, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
188553-89-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO3/c1-20-14-6-4-5-13(9-14)18-15-11-17(22-3)16(21-2)10-12(15)7-8-19-18/h4-6,9-11,18-19H,7-8H2,1-3H3 |
InChI Key |
YXWSSJFORTVBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11507990.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11508016.png)

![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B11508021.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11508027.png)
![N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine](/img/structure/B11508031.png)
![12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
![1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11508040.png)

![4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11508051.png)
![3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-phenylbenzenesulfonamide](/img/structure/B11508053.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide](/img/structure/B11508059.png)
